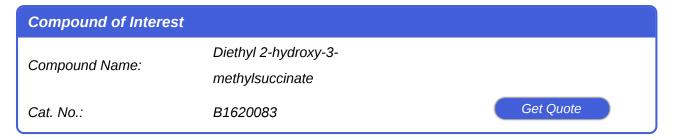


Technical Guide: Diethyl 2-hydroxy-3-methylsuccinate (CAS 93504-92-8)

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the chemical properties and synthetic routes for **Diethyl 2-hydroxy-3-methylsuccinate**. Extensive literature searches have revealed no publicly available data on the biological activity, mechanism of action, or specific signaling pathways associated with this compound. Therefore, this guide focuses on its chemical characteristics and its role as a synthetic intermediate.

Chemical Identity and Properties

Diethyl 2-hydroxy-3-methylsuccinate is a diester derivative of succinic acid. Its chemical identity and key physical properties are summarized below.

Table 1: Chemical Identification



Identifier	Value	
CAS Number	93504-92-8[1]	
IUPAC Name	diethyl 2-hydroxy-3-methylbutanedioate[1]	
Synonyms	Diethyl 2-hydroxy-3-methylbutanedioate, Diethyl-3-methylmalate	
Molecular Formula	C ₉ H ₁₆ O ₅ [1]	
Molecular Weight	204.22 g/mol [1]	
Chemical Structure	The image you are requesting does not exist or is no longer available.	

Table 2: Physicochemical Properties

Property	Value	Source
Boiling Point	147 °C at 27 Torr	ChemicalBook
Density	1.120 ± 0.06 g/cm ³	ChemicalBook
XLogP3	0.8	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	5	PubChem
Rotatable Bond Count	7	PubChem

Synthesis

While a specific, detailed experimental protocol for the synthesis of **Diethyl 2-hydroxy-3-methylsuccinate** is not readily available in the peer-reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles, such as the



alkylation of a malate derivative. One potential approach involves the diastereoselective α -alkylation of a β -hydroxycarboxylic ester.[2]

Proposed Synthetic Pathway: Alkylation of Diethyl Malate

A potential synthetic route involves the deprotonation of diethyl malate to form an enolate, followed by alkylation with a methylating agent.

Caption: Proposed workflow for the synthesis of **Diethyl 2-hydroxy-3-methylsuccinate**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on similar alkylation reactions and should be optimized for specific laboratory conditions.[2]

Materials:

- Diethyl (S)-(-)-malate
- · Diisopropylamine, freshly distilled
- n-Butyllithium (in hexane)
- · Methyl iodide
- Anhydrous tetrahydrofuran (THF)
- · Glacial acetic acid
- · Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution
- Anhydrous magnesium sulfate
- Argon or Nitrogen gas for inert atmosphere



Procedure:

- Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask
 equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, dissolve
 diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry
 ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel,
 maintaining the temperature below -70 °C. Stir the mixture at this temperature for 30 minutes
 to generate LDA.
- Enolate Formation: To the freshly prepared LDA solution, add a solution of diethyl (S)-(-)-malate (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the enolate.
- Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C.
 The reaction mixture is stirred at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- Quenching and Workup: Quench the reaction by the slow addition of a solution of glacial
 acetic acid in diethyl ether. Allow the mixture to warm to room temperature. Transfer the
 mixture to a separatory funnel and add water. Separate the layers and extract the aqueous
 layer with diethyl ether (3 x 50 mL).
- Purification: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired Diethyl 2-hydroxy-3-methylsuccinate.

Known Applications

The primary documented application of **Diethyl 2-hydroxy-3-methylsuccinate** is as a chemical intermediate in the synthesis of modified nucleosides. Specifically, it has been used in the preparation of an isotopic analog of 5-Methyl-2'-deoxy Cytidine. This suggests its utility in the synthesis of labeled compounds for research in molecular biology and drug metabolism studies.



Biological Activity and Signaling Pathways

As of the date of this document, no peer-reviewed studies detailing the biological activity, pharmacological effects, or mechanism of action of **Diethyl 2-hydroxy-3-methylsuccinate** have been identified. Consequently, there is no information regarding any signaling pathways in which this compound may be involved.

Caption: Logical relationship illustrating the absence of biological data.

Conclusion for Drug Development Professionals

For researchers and scientists in drug development, **Diethyl 2-hydroxy-3-methylsuccinate** should currently be viewed as a synthetic building block rather than a biologically active molecule. Its utility lies in its potential for modification and incorporation into larger, more complex molecules, such as labeled nucleoside analogs for in vitro and in vivo studies. Any investigation into the potential biological effects of this compound would represent a novel area of research. Without any preliminary biological data, it is not possible to propose its use in any therapeutic context. Future research would be required to first establish any biological activity before it could be considered for a drug development pipeline.

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References

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